molecular formula C16H23Cl2N3O2 B8535736 (3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate

(3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate

Katalognummer: B8535736
Molekulargewicht: 360.3 g/mol
InChI-Schlüssel: PYUMZTOUEUIGKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C16H23Cl2N3O2. This compound is characterized by the presence of a dichlorophenyl group, a piperazine ring, and a methylamino propyl chain. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate involves multiple steps. One common method includes the reaction of 3,5-dichlorobenzyl chloride with 4-(3-aminopropyl)piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

(3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles like amines or thiols

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound is used in the development of new materials with specific chemical properties

Wirkmechanismus

The mechanism of action of (3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other piperazine derivatives and organochlorine compounds. For instance:

    Chlorpromazine: A piperazine derivative used as an antipsychotic medication.

    Dichloromethane: An organochlorine compound used as a solvent in various chemical reactions

(3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H23Cl2N3O2

Molekulargewicht

360.3 g/mol

IUPAC-Name

(3,5-dichlorophenyl)methyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23Cl2N3O2/c1-19-3-2-4-20-5-7-21(8-6-20)16(22)23-12-13-9-14(17)11-15(18)10-13/h9-11,19H,2-8,12H2,1H3

InChI-Schlüssel

PYUMZTOUEUIGKI-UHFFFAOYSA-N

Kanonische SMILES

CNCCCN1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.